Tetradeca-2,12-diene-1,14-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradeca-2,12-diene-1,14-diol is an organic compound characterized by the presence of two double bonds and two hydroxyl groups Its molecular formula is C14H26O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradeca-2,12-diene-1,14-diol can be achieved through several methods. One common approach involves the catalytic homo-cyclomagnesiation of oxygen-containing 1,2-dienes . This method is stereoselective and allows for the formation of both macrocyclic and linear compounds containing the desired diene and diol fragments . Another method involves the deprotection of 1,14-bis-tetrahydropyranyl-5Z,9Z-diene-1,14-diol, followed by hydrolysis and oxidation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of titanium-catalyzed homo-cyclomagnesiation reactions is common in industrial settings due to their efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
Tetradeca-2,12-diene-1,14-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of double bonds and hydroxyl groups makes it a versatile compound for different chemical transformations.
Common Reagents and Conditions
Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions include dialdehydes, alcohols, and halogenated derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Tetradeca-2,12-diene-1,14-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of Tetradeca-2,12-diene-1,14-diol involves its interaction with cellular targets, leading to the induction of apoptosis in cancer cells . The compound affects the cell cycle and inhibits human topoisomerase I, which is crucial for DNA replication and repair . This inhibition leads to DNA damage and subsequent cell death.
Comparison with Similar Compounds
Similar Compounds
Tetradeca-1,13-diene: Similar in structure but lacks the hydroxyl groups.
(5Z,9Z)-14-[(3,28-Dioxoolean-12-en-28-yl)oxy]tetradeca-5,9-dienoic Acid: Contains similar diene fragments but has additional functional groups and exhibits different biological activities.
Uniqueness
Tetradeca-2,12-diene-1,14-diol is unique due to its combination of double bonds and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to induce apoptosis and inhibit topoisomerase I sets it apart from other similar compounds .
Properties
CAS No. |
72312-55-1 |
---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
tetradeca-2,12-diene-1,14-diol |
InChI |
InChI=1S/C14H26O2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h9-12,15-16H,1-8,13-14H2 |
InChI Key |
ZNFXPJZHUWVQHA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC=CCO)CCCC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.